BuChE-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H11F3N6OS3 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(2Z)-2-[[6-[5-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1,3,4-thiadiazol-2-yl]-1,3-benzothiazol-2-yl]imino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11F3N6OS3/c21-20(22,23)12-4-1-10(2-5-12)8-24-17-29-28-16(33-17)11-3-6-13-14(7-11)32-19(25-13)27-18-26-15(30)9-31-18/h1-8H,9H2,(H,25,26,27,30)/b24-8+ |
InChI Key |
IAHAYCLDZOVMEM-KTZMUZOWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BuChE-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BuChE-IN-13, also identified as compound 3 in seminal research, is a highly potent and selective reversible inhibitor of human butyrylcholinesterase (BuChE). Developed through structure-based drug design, this small molecule exhibits picomolar affinity for its target, demonstrating significant potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, particularly in its advanced stages where BuChE levels are elevated. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, experimental protocols for its evaluation, and its effects in preclinical models.
Core Mechanism of Action
This compound functions as a highly selective, reversible inhibitor of butyrylcholinesterase. By binding to the active site of the BuChE enzyme, it prevents the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where there is a decline in cholinergic neurons and a compensatory increase in BuChE activity.
Quantitative Data
The inhibitory potency and selectivity of this compound (compound 3) have been rigorously quantified. The following tables summarize the key in vitro and ex vivo data.
| Enzyme | IC50 (nM) | Ki (pM) | Selectivity Index (AChE/BuChE) |
| Human BuChE | 0.23 ± 0.02 | 130 ± 10 | \multirow{2}{*}{>10,000} |
| Human AChE | >10,000 | - |
| Treatment | Dose (mg/kg) | BuChE Activity Reduction (%) |
| This compound (compound 3) | 30 | 50 ± 4.6 |
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is determined using a modified Ellman's method.
Principle: The assay measures the activity of cholinesterases by monitoring the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add phosphate (B84403) buffer (pH 7.4), DTNB solution, and the enzyme solution (human AChE or BuChE).
-
Add various concentrations of the test compound to the wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
In Vivo Scopolamine-Induced Memory Impairment Model
This model is used to evaluate the potential of this compound to reverse cognitive deficits.
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, which mimics some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to ameliorate these deficits is assessed using behavioral tests.
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneally) at a specific time before the induction of amnesia.
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce memory impairment. A control group should receive a saline injection.[1][2]
-
Behavioral Testing: After a set period following scopolamine injection, subject the mice to behavioral tests to assess learning and memory. Common tests include:
-
Passive Avoidance Test: This test assesses fear-motivated memory. The mouse learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is measured.
-
Y-Maze Test: This test evaluates spatial working memory based on the natural tendency of mice to explore novel environments. The percentage of spontaneous alternations between the arms of the maze is recorded.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice learn to find a hidden platform in a pool of water using spatial cues. The time taken to find the platform (escape latency) is measured over several trials.[3]
-
-
Data Analysis: Compare the performance of the this compound treated group with the scopolamine-only group and the vehicle control group to determine if the compound significantly improves cognitive function.
Signaling Pathways
The primary and direct mechanism of action of this compound is the inhibition of the BuChE enzyme, which leads to an increase in acetylcholine levels and subsequent enhancement of cholinergic signaling at muscarinic and nicotinic receptors. While the seminal research focuses on this direct enzymatic inhibition, the downstream consequences of enhanced cholinergic signaling are broad and impact various neuronal pathways involved in learning, memory, and cognition. Further research may elucidate specific downstream signaling cascades significantly modulated by the sustained increase in acetylcholine levels facilitated by this compound.
Conclusion
This compound is a potent and highly selective inhibitor of butyrylcholinesterase with demonstrated efficacy in preclinical models of cognitive impairment. Its picomolar affinity and high selectivity for BuChE over AChE make it a promising lead compound for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel BuChE inhibitors.
References
An In-depth Technical Guide to the Synthesis and Characterization of BuChE Inhibitor Compound 13
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a potent butyrylcholinesterase (BuChE) inhibitor, referred to herein as Compound 13. It is important to note that "BuChE-IN-13" is not a standardized nomenclature. This guide focuses on a specific norbelladine (B1215549) derivative designated as compound 13 in the cited research, which exhibits significant and selective BuChE inhibition. Additionally, this guide will briefly touch upon a distinct N-aryl-debenzeyldonepezil analogue, also labeled as compound 13 in separate literature, which primarily acts as an acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Butyrylcholinesterase and Its Inhibition
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase enzyme that, along with acetylcholinesterase (AChE), plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132).[1][2] While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts, BuChE is found in various tissues, including the plasma, liver, and glial cells in the brain.[3] In the context of Alzheimer's disease (AD), evidence suggests that as the disease progresses, AChE activity decreases while BuChE activity increases or remains unchanged, making BuChE a significant therapeutic target.[4] Inhibition of BuChE can help restore cholinergic function and may offer symptomatic relief in AD patients.[1]
Synthesis and Characterization of BuChE Inhibitor Compound 13 (Norbelladine Derivative)
Compound 13, a derivative of norbelladine, has been synthesized and identified as a potent and selective inhibitor of human BuChE (hBuChE).[5][6]
Synthesis Protocol
The synthesis of Compound 13 starts from O-benzylvanillin and involves a multi-step reaction sequence as outlined below.[5]
Step 1: Synthesis of Intermediate Amine
-
A solution of O-benzylvanillin and 2-(4-methoxyphenyl)ethan-1-amine in methanol (B129727) (MeOH) is stirred together.
-
Sodium borohydride (B1222165) (NaBH₄) is added to the mixture, and the reaction is stirred at room temperature for 3 hours to yield the secondary amine intermediate.
Step 2: Allylation
-
The intermediate amine is dissolved in tetrahydrofuran (B95107) (THF).
-
Sodium hydride (NaH) (1.2 equivalents) is added to the solution.
-
Allyl bromide (1.3 equivalents) is then added, and the reaction proceeds to yield Compound 13.[5]
Characterization
The structural confirmation of the synthesized Compound 13 is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the final compound and its intermediates.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.
Biological Activity
The inhibitory activity of Compound 13 against BuChE is determined using a modified Ellman's method.[5]
| Compound | Target Enzyme | IC₅₀ (µM) |
| Compound 13 (Norbelladine Derivative) | hBuChE | Data not explicitly found for compound 13, but related norbelladine derivatives show IC₅₀ values in the low micromolar to nanomolar range.[5] |
Synthesis and Characterization of Compound 13 (N-aryl-debenzeyldonepezil Analogue)
A different molecule, also designated as Compound 13 in a separate study, is an N-aryl-debenzeyldonepezil analogue. This compound is a potent inhibitor of acetylcholinesterase (AChE) with some activity against BuChE.[8][9]
Synthesis Protocol
The synthesis of this Compound 13 involves a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[9][10]
Step 1: Debenzylation of Donepezil
-
Donepezil is reacted with 10% Palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere to yield debenzeyldonepezil.[9]
Step 2: Buchwald-Hartwig Cross-Coupling
-
Debenzeyldonepezil is reacted with an appropriate aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.
-
A base, such as sodium tert-butoxide (t-BuOK), is used to facilitate the coupling reaction to yield Compound 13.[9]
Characterization
Similar to the norbelladine derivative, the characterization of the N-aryl-debenzeyldonepezil analogue involves:
-
NMR Spectroscopy: ¹H and ¹³C NMR for structural verification.
-
Mass Spectrometry: HRMS to confirm the molecular formula.
Biological Activity
The inhibitory activities of this Compound 13 against both AChE and BuChE were evaluated.[11]
| Compound | Target Enzyme | IC₅₀ (µM) |
| Compound 13 (N-aryl-debenzeyldonepezil analogue) | AChE | Potent inhibition, specific value not provided in abstract.[8] |
| BuChE | Moderate to low inhibition.[12][13] |
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for determining BuChE inhibitory activity based on the widely used Ellman's method.[14][15][16][17][18]
Materials:
-
Butyrylcholinesterase (from equine serum or human)
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (typically ≤ 1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB, and BTCI.
-
Control (100% activity): Phosphate buffer, DTNB, BuChE solution, and solvent (without test compound).
-
Test: Phosphate buffer, DTNB, BuChE solution, and test compound solution at various concentrations.
-
-
Reaction and Measurement:
-
Add the buffer, DTNB, and BuChE solution (or solvent for the blank) to the respective wells and pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the BTCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
BuChE in Cholinergic Signaling Pathway
In the central nervous system, particularly in the context of Alzheimer's disease, BuChE plays a significant role in modulating cholinergic signaling.
-
Acetylcholine Hydrolysis: In a healthy brain, acetylcholine (ACh), a neurotransmitter crucial for learning and memory, is released into the synaptic cleft and binds to postsynaptic receptors. Its action is terminated by the rapid hydrolysis by AChE.
-
BuChE's Compensatory Role: In the AD brain, there is a loss of cholinergic neurons and a decrease in AChE activity. BuChE, primarily expressed in glial cells, can compensate by hydrolyzing ACh, thereby influencing cholinergic tone.[1][3]
-
BuChE and Aβ Plaques: BuChE has been found to be associated with amyloid-beta (Aβ) plaques, a hallmark of AD. This association may influence Aβ aggregation and neurotoxicity.[3][19]
-
Therapeutic Intervention: Inhibition of BuChE by compounds like the norbelladine derivative (Compound 13) can increase the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms in AD.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. scribd.com [scribd.com]
- 19. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BuChE-IN-13: A Selective Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the butyrylcholinesterase (BuChE) inhibitor, compound 13 , a novel derivative of the Amaryllidaceae alkaloid norbelladine. This molecule has demonstrated significant and selective inhibitory activity against human butyrylcholinesterase (hBuChE), a key enzyme implicated in the progression of Alzheimer's disease. This document outlines its chemical properties, biological activity, synthesis, and the methodologies used for its evaluation.
Core Compound Information
Compound ID: 13 Systematic Name: N-(4-(benzyloxy)-3-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)prop-2-en-1-amine Source: Inspired by the norbelladine-type structure of Amaryllidaceae alkaloids.
Quantitative Biological Data
The inhibitory potency of compound 13 against human butyrylcholinesterase (hBuChE) and its selectivity over human acetylcholinesterase (hAChE) are summarized below.
| Target Enzyme | IC50 (µM) | Selectivity Index (hAChE IC50 / hBuChE IC50) |
| hBuChE | 0.89 ± 0.05 | > 22.47 |
| hAChE | > 20 |
Signaling Pathway: Role of BuChE in Alzheimer's Disease
In a healthy cholinergic synapse, acetylcholine (B1216132) (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE). In Alzheimer's disease, the activity of AChE declines while BuChE activity increases, contributing to the depletion of ACh and cognitive decline. BuChE inhibitors like compound 13 block the activity of BuChE, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.
Experimental Protocols
Synthesis of Compound 13
The synthesis of N-(4-(benzyloxy)-3-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)prop-2-en-1-amine (Compound 13 ) is achieved through a reductive amination followed by N-allylation.
Materials:
-
O-benzylvanillin
-
2-(4-methoxyphenyl)ethan-1-amine
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (MeOH)
-
Allyl bromide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step 1: Synthesis of the Secondary Amine Intermediate
-
Dissolve O-benzylvanillin and 2-(4-methoxyphenyl)ethan-1-amine in methanol.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
-
Slowly add sodium borohydride (NaBH4) to the reaction mixture to reduce the imine to the secondary amine.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure secondary amine intermediate.
Step 2: N-allylation to obtain Compound 13
-
Dissolve the purified secondary amine intermediate in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise to the solution at 0 °C under an inert atmosphere.
-
Stir the mixture for a short period to allow for deprotonation.
-
Add allyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound 13 by column chromatography.
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of compound 13 against hBuChE and hAChE is determined using a modified Ellman's method in a 96-well microplate format.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human serum butyrylcholinesterase (hBuChE)
-
Acetylthiocholine iodide (ATCh) - substrate for AChE
-
Butyrylthiocholine iodide (BTCh) - substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Compound 13 dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Assay Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of hAChE and hBuChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare solutions of ATCh and BTCh in deionized water.
-
Prepare serial dilutions of compound 13 to determine the IC50 value.
-
-
Assay Protocol (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of solvent for the test compound.
-
Test Sample: 160 µL of phosphate buffer + 20 µL of compound 13 solution at various concentrations.
-
Add 20 µL of the DTNB solution to all wells except the blank.
-
Add 20 µL of the respective enzyme solution (hAChE or hBuChE) to all wells except the blank.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the corresponding substrate solution (ATCh for hAChE, BTCh for hBuChE) to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for a specified duration (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of compound 13 relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram illustrates the logical progression of experiments from the synthesis of compound 13 to its biological evaluation.
An In-depth Technical Guide to BuChE-IN-13: An N-aryl-debenzeyldonepezil Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of a potent cholinesterase inhibitor, referred to in the literature as compound 13 , a novel N-aryl-debenzeyldonepezil analogue. For clarity and specificity within this document, this compound will be referred to as BuChE-IN-13 . This molecule has been identified as a promising candidate for the treatment of Alzheimer's Disease (AD) due to its significant inhibitory action against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), coupled with neuroprotective properties.[1][2][3]
Chemical Structure and Properties
This compound is a derivative of the well-known AD drug, donepezil (B133215). Its structure is characterized by the replacement of the N-benzyl group on the piperidine (B6355638) ring of donepezil with a quinoline (B57606) moiety. This modification is achieved through a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2]
Chemical Name: 2-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-1-(quinolin-2-yl)piperidine Molecular Formula: C30H32N2O3 Core Scaffold: N-aryl-debenzeyldonepezil
The introduction of the quinoline functional group is reported to enhance interactions with the active sites of cholinesterase enzymes.[1]
Biological Activity and Quantitative Data
This compound has been evaluated for its ability to inhibit both AChE (from electric eel) and BuChE. The inhibitory activities were determined using the Ellman's spectrophotometric method.[1] While it shows high selective inhibition of AChE, its activity against BuChE is also noteworthy for the development of therapeutics targeting both enzymes.[1][2]
The compound also exhibits significant neuroprotective effects against H₂O₂-induced injury in SH-SY5Y cells and is predicted to have a favorable capacity to cross the blood-brain barrier (BBB).[1]
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 0.04 ± 0.01 |
| Butyrylcholinesterase (BuChE) | 1.12 ± 0.03 |
Data sourced from in vitro studies.[1]
Experimental Protocols
3.1 Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from donepezil.[1][2]
Step 1: Preparation of Debenzeyldonepezil Intermediate Donepezil is reacted with 10% Palladium on carbon (Pd/C) in methanol (B129727) under a hydrogen atmosphere at room temperature for 4 hours. This reaction cleaves the benzyl (B1604629) group from the piperidine nitrogen, yielding the debenzeyldonepezil intermediate.[1][2]
Step 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation The debenzeyldonepezil intermediate is then coupled with an aryl bromide (specifically, a bromoquinoline) via a Buchwald-Hartwig cross-coupling reaction. The reaction is carried out in the presence of a palladium catalyst and a suitable base to afford the final N-arylated product, this compound, in high yield.[1][2]
3.2 In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of this compound against AChE and BuChE is determined using a modified Ellman's spectrophotometric method.[1][4][5]
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BuChE, the substrate acetylthiocholine (B1193921) (ATCI) or butyrylthiocholine (B1199683) (BTCI), and the Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Procedure:
-
The test compound (this compound) at various concentrations is pre-incubated with the respective enzyme (AChE or BuChE) for a defined period at a constant temperature.
-
The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which then reacts with DTNB to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid, the latter of which can be detected spectrophotometrically at 412 nm.
-
-
Data Analysis: The rate of absorbance increase is measured, and the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Visualizations: Pathways and Workflows
4.1 Synthesis Workflow of this compound
Caption: Synthesis of this compound via debenzylation and Buchwald-Hartwig coupling.
4.2 Molecular Docking Interactions of this compound in BuChE Active Site
A molecular modeling study was conducted to understand the binding mechanism of this compound within the active site of BuChE (PDB ID: 6ASM).[6] The key interactions identified are crucial for its inhibitory activity.
Caption: Key binding interactions of this compound within the BuChE active site.
References
- 1. Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues [frontiersin.org]
- 3. Palladium-catalyzed synthesis and anti-AD biological activity evaluation of N-aryl-debenzeyldonepezil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Introduction to Butyrylcholinesterase as a Therapeutic Target
An In-Depth Technical Guide to Butyrylcholinesterase (BuChE) Inhibitor Target Engagement Studies
Disclaimer: Publicly available scientific literature and databases did not yield specific information on a compound designated "BuChE-IN-13." Therefore, this guide provides a comprehensive overview of the principles, methodologies, and data interpretation related to target engagement studies for butyrylcholinesterase (BuChE) inhibitors in general. The data and protocols presented are compiled from various studies on different BuChE inhibitors and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132).[1][2] While AChE is the primary enzyme responsible for terminating cholinergic signaling in the brain, BChE's role becomes more significant in pathological conditions such as Alzheimer's disease (AD), where its activity is notably elevated.[3][4] This makes selective BChE inhibition a promising therapeutic strategy for managing advanced stages of AD and other neurological disorders.[5][6] Establishing that a potential drug molecule effectively binds to and modulates the activity of BChE in a living system—a process known as target engagement—is a critical step in the development of novel BChE inhibitors.
Quantitative Assessment of BuChE Inhibition
A crucial aspect of characterizing a novel BuChE inhibitor is the quantitative determination of its potency and selectivity. This is typically achieved through in vitro enzymatic assays.
Table 1: In Vitro Inhibitory Potency of Selected BuChE Inhibitors
| Compound | Target(s) | IC50 (huBChE) | IC50 (huAChE) | Key Characteristics |
| AChE-IN-15 | huAChE, huBChE | 16.1 µM | 6.8 µM | Dual inhibitor with antioxidant properties.[7] |
| (R)-29 | hBuChE | 40 nM | - | Highly selective hBuChE inhibitor.[8] |
| Rotigotine | BChE | 12.76 µM | - | Marketed drug newly identified for anti-AD potential.[3] |
| Piboserod | BChE | 15.33 µM | - | Favorable safety and neuroprotective effects in vitro.[3] |
| Physostigmine | BChE, AChE | 34.4 nM | - | Known dual BChE and AChE inhibitor.[9] |
| Ethopropazine hydrochloride | BChE | 1.70 µM | - | Known BChE inhibitor.[9] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This data is illustrative and compiled from different sources.
Methodologies for Determining Target Engagement
A variety of experimental protocols are employed to confirm and quantify the interaction of an inhibitor with BuChE, both in vitro and in vivo.
In Vitro Enzyme Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method to measure cholinesterase activity.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.
-
Butyrylthiocholine (B1199683) iodide (BTCI) substrate solution.
-
BuChE enzyme solution (e.g., from horse serum).
-
Inhibitor stock solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of BuChE solution to each well.[3]
-
Add 65 µL of phosphate buffer.[3]
-
Add varying concentrations of the test inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding 125 µL of DTNB and the BTCI substrate.[3]
-
The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 412 nm over time using a microplate reader.[1]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing evidence of target engagement in a physiological context.
Protocol:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal.
-
-
Perfusion and Sampling:
-
Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF).
-
Small molecules, including neurotransmitters like acetylcholine, diffuse across the dialysis membrane into the perfusate.
-
Collect dialysate samples at regular intervals before and after administration of the BuChE inhibitor.
-
-
Sample Analysis:
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).
-
-
Data Interpretation:
-
Successful target engagement by a BuChE inhibitor will decrease the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and a measurable increase in the extracellular fluid.[7]
-
Ex Vivo Enzyme Activity Assay
This method directly measures the inhibition of BuChE in tissue samples after in vivo administration of the inhibitor.
Protocol:
-
Inhibitor Administration:
-
Administer the BuChE inhibitor to the test animal (e.g., via oral gavage or intraperitoneal injection).
-
-
Tissue Collection and Preparation:
-
At a predetermined time point after administration, euthanize the animal and collect tissue samples (e.g., brain, plasma).
-
Homogenize the tissue samples in an appropriate buffer.
-
-
Enzyme Activity Measurement:
-
Measure the BuChE activity in the tissue homogenates using the Ellman's method described above.
-
-
Data Analysis:
-
Compare the BuChE activity in tissues from inhibitor-treated animals to that of vehicle-treated control animals to determine the percentage of in vivo enzyme inhibition.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and experimental processes involved in BuChE inhibitor research.
Caption: Cholinergic neurotransmission and the inhibitory action of a BuChE inhibitor.
Caption: Experimental workflow for in vitro screening of BuChE inhibitors.
Caption: Logical flow for confirming in vivo target engagement of a BuChE inhibitor.
References
- 1. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 2. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BuChE-IN-13 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for this function in the brain, BuChE activity becomes more prominent in later stages of neurodegenerative diseases such as Alzheimer's disease (AD). In the AD brain, BuChE is associated with amyloid plaques and neurofibrillary tangles, and its levels increase as the disease progresses, while AChE levels decline. This makes BuChE a compelling therapeutic target for the symptomatic treatment of AD and other neurodegenerative disorders.
BuChE-IN-13 is a novel inhibitor of butyrylcholinesterase that has shown potential for use in the study of neurodegenerative diseases, including Alzheimer's disease.[1][2][3][4] These application notes provide detailed protocols for the development of cell-based assays to characterize the activity and efficacy of this compound. The following protocols are designed to be adaptable to various laboratory settings and cell lines relevant to neuroscience research.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Time Point (hours) | Assay Type | This compound CC₅₀ (µM) | Positive Control CC₅₀ (µM) |
| SH-SY5Y | 24 | MTT | Doxorubicin | |
| SH-SY5Y | 48 | MTT | Doxorubicin | |
| PC12 | 24 | MTT | Doxorubicin | |
| PC12 | 48 | MTT | Doxorubicin |
Table 2: Cellular Butyrylcholinesterase (BuChE) Inhibitory Activity of this compound
| Cell Line | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| SH-SY5Y | Rivastigmine | |
| PC12 | Rivastigmine |
Table 3: Neuroprotective Effect of this compound against Oxidative Stress
| Cell Line | Neurotoxic Insult | this compound EC₅₀ (µM) | Positive Control EC₅₀ (µM) | |---|---|---| | SH-SY5Y | H₂O₂ (100 µM) | | Quercetin | | PC12 | H₂O₂ (100 µM) | | Quercetin |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of neuronal cell lines.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or the positive control. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plates for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
Cellular Butyrylcholinesterase (BuChE) Activity Assay
This protocol measures the ability of this compound to inhibit BuChE activity within a cellular context using a modified Ellman's method.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Rivastigmine (positive control inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or a positive control for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with cell lysis buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Enzyme Assay:
-
In a 96-well plate, add 20 µL of cell lysate (normalized for protein concentration) to each well.
-
Add 170 µL of phosphate buffer (pH 7.4) to each well.
-
Add 10 µL of DTNB solution (10 mM).
-
Initiate the reaction by adding 10 µL of BTCI solution (10 mM).
-
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated relative to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Neuroprotection Assay against Oxidative Stress
This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Quercetin (positive control for neuroprotection)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment with Compound: Treat the cells with various concentrations of this compound or a positive control for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM (the optimal concentration should be determined empirically for each cell line) and incubate for another 24 hours. Include control wells (no treatment, H₂O₂ only, and this compound only).
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The neuroprotective effect is determined by the increase in cell viability in the presence of this compound compared to the cells treated with H₂O₂ alone. Plot the percentage of protection against the log concentration of this compound to determine the EC₅₀ (50% effective concentration).
Mandatory Visualizations
Caption: Experimental workflow for the cell-based characterization of this compound.
Caption: Proposed mechanism of action of this compound in a cholinergic synapse.
References
Application Notes and Protocols for BuChE-IN-13 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BuChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), regulates acetylcholine (B1216132) levels in the brain.[1][2][3] While AChE is the primary enzyme for acetylcholine hydrolysis in healthy brains, BuChE's role becomes more significant in neurodegenerative diseases like Alzheimer's disease (AD), where AChE levels decrease and BuChE levels can rise.[4][5] This makes BuChE a compelling therapeutic target. BuChE-IN-13 is a known inhibitor of BuChE and is utilized in neurodegenerative disease research.[6]
Selective inhibition of BuChE has been shown to increase acetylcholine levels in the brain, enhance cognitive function, and potentially reduce amyloid-β plaque formation, a hallmark of Alzheimer's disease.[1][7][8] These inhibitors offer a promising strategy for symptomatic treatment and may have disease-modifying effects.[5][7]
Due to limited publicly available data specifically for this compound, this document provides detailed application notes and protocols based on well-characterized, selective BuChE inhibitors that are structurally or functionally analogous. These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound or similar compounds in neuroscience research.
Data Presentation
The following tables summarize quantitative data for representative selective BuChE inhibitors, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Selective BuChE Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Selectivity (AChE IC50 / BuChE IC50) | Source |
| Compound 16 | Human BuChE | 0.38 | >26 | [9] |
| Equine BuChE | 0.763 | >13 | [9] | |
| Cymserine Analog | Rat Brain BuChE | - | Selective over AChE | [1][2][3] |
| UW-MD-95 | Human BuChE | - | High selectivity vs. AChE | [7] |
| ZINC390718 | Human BuChE | 241.1 | 2.25 | [10] |
| Human AChE | 543.8 | [10] |
Table 2: In Vivo Efficacy of Selective BuChE Inhibitors in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Key Findings | Source |
| Cymserine Analogs | Aged Rats | - | Improved cognitive performance in maze navigation. | [1][3] |
| Transgenic Mice (mutant APP) | - | Reduced brain β-amyloid peptide levels. | [1][2] | |
| UW-MD-95 | Aβ25-35-injected Mice | Once daily for 7 days | Prevented memory deficits, oxidative stress, and neuroinflammation. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BuChE Inhibition in Alzheimer's Disease
This diagram illustrates the proposed mechanism by which selective BuChE inhibition can impact Alzheimer's disease pathology. Inhibition of BuChE leads to increased acetylcholine (ACh) levels, which can enhance cholinergic neurotransmission and potentially reduce amyloid-β (Aβ) production and aggregation.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for the initial in vitro evaluation of a BuChE inhibitor like this compound.
Caption: Workflow for in vitro characterization of a BuChE inhibitor.
Experimental Workflow for In Vivo Evaluation
This diagram shows a general workflow for evaluating the in vivo efficacy of a BuChE inhibitor in a rodent model of Alzheimer's disease.
Caption: Workflow for in vivo evaluation in an Alzheimer's disease model.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method to measure cholinesterase activity.[11]
Materials:
-
BuChE (from equine serum or human serum) and AChE (from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine (ATC) and Butyrylthiocholine (BTC) iodide
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare working solutions of DTNB (3 mM), ATC (15 mM), and BTC (15 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the this compound solution at various concentrations to the sample wells.
-
For the control (100% enzyme activity), add 20 µL of the buffer instead of the inhibitor.
-
Add 20 µL of the BuChE or AChE enzyme solution to each well.
-
-
Incubation and Reaction Initiation:
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (BTC for BuChE or ATC for AChE) to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Evaluation in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for assessing the efficacy of this compound in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution for injection (e.g., saline with 5% DMSO)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents and equipment for tissue processing, ELISA, and immunohistochemistry
Procedure:
-
Animal Dosing:
-
Divide the mice into groups: vehicle-treated wild-type, this compound-treated wild-type, vehicle-treated APP/PS1, and this compound-treated APP/PS1.
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 4 weeks).
-
-
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.
-
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the animals and perfuse with saline.
-
Collect the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other can be fixed in paraformaldehyde for histology.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain tissue.
-
Use ELISA kits to quantify the levels of soluble and insoluble amyloid-β (Aβ40 and Aβ42).
-
Measure BuChE and AChE activity in the brain homogenates using the Ellman's method described above.
-
-
Histological Analysis:
-
Section the fixed brain tissue.
-
Perform immunohistochemistry using antibodies against Aβ to visualize and quantify amyloid plaques.
-
Stain for markers of neuroinflammation, such as Iba1 (microglia) and GFAP (astrocytes).
-
-
Data Analysis:
-
Analyze the behavioral data to compare learning and memory between the different groups.
-
Statistically compare the levels of Aβ, cholinesterase activity, and histological markers between the groups to determine the in vivo effects of this compound.
-
References
- 1. Selective butyrylcholinesterase inhibition elevates brain acetylcholine, augments learning and lowers Alzheimer beta-amyloid peptide in rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. The selective butyrylcholinesterase inhibitor UW‐MD‐95 shows symptomatic and neuroprotective effects in a pharmacological mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for BuChE-IN-13 in in vivo Imaging Studies
Disclaimer: The following application note and protocols are for a hypothetical near-infrared (NIR) fluorogenic probe referred to as "BuChE-IN-13." The information, data, and procedures presented are based on published research on similar butyrylcholinesterase (BuChE)-activated probes, such as BChE-NIRFP, and are intended to serve as a detailed guide for researchers, scientists, and drug development professionals.
Application Notes
Introduction
Butyrylcholinesterase (BuChE) is a serine hydrolase that plays a significant role in cholinergic neurotransmission and has been implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease (AD).[1][2] Elevated BuChE activity is observed in the progression of AD, making it a valuable biomarker for both diagnosis and therapeutic monitoring.[1] this compound is a novel, highly selective, near-infrared (NIR) fluorogenic probe designed for the real-time, non-invasive imaging of BuChE activity in living cells and animal models.[1] Its "signal-on" mechanism provides a high signal-to-background ratio, making it an exceptional tool for in vivo studies.
Mechanism of Action
This compound is designed with a recognition moiety that is specifically cleaved by BuChE. In its native state, the probe is non-fluorescent. Upon enzymatic hydrolysis by BuChE, a highly fluorescent NIR fluorophore is released, leading to a significant increase in fluorescence intensity. This allows for the direct visualization and quantification of BuChE activity. The near-infrared emission properties of the released fluorophore are optimal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[3]
Applications
-
Alzheimer's Disease Research: Monitor the progression of AD by imaging elevated BuChE levels in animal models.[1]
-
Drug Discovery: Screen for and evaluate the efficacy of BuChE inhibitors in vivo.
-
Neuroscience Research: Investigate the physiological and pathological roles of BuChE in the central and peripheral nervous systems.
-
Toxicology: Assess the impact of organophosphates and other nerve agents that target BuChE.[4]
Quantitative Data Summary
The following table summarizes the key performance characteristics of this compound, based on data from analogous BuChE-activated NIR probes.
| Parameter | Value |
| Excitation Wavelength (Max) | ~650 nm |
| Emission Wavelength (Max) | ~680 nm |
| Selectivity (vs. AChE) | >100-fold |
| Quantum Yield (post-activation) | ~0.35 |
| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |
| Recommended in vivo Dose | 5-10 mg/kg body weight |
| Optimal Imaging Time Window | 30-90 minutes post-injection |
Signaling Pathway and Probe Activation
The following diagram illustrates the enzymatic activation of this compound.
Caption: Enzymatic activation of the this compound probe.
Experimental Protocols
1. In Vitro Characterization of this compound
-
Objective: To determine the selectivity and kinetic parameters of this compound.
-
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Purified human BuChE and acetylcholinesterase (AChE)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer containing either BuChE or AChE.
-
Add 50 µL of the this compound dilutions to the wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
Determine the reaction rates and calculate kinetic parameters (e.g., Kₘ, Vₘₐₓ).
-
Compare the reaction rates between BuChE and AChE to determine selectivity.
-
2. In Vivo Imaging in a Mouse Model of Alzheimer's Disease
-
Objective: To visualize and quantify BuChE activity in the brain of an AD mouse model.
-
Animal Model: Use a relevant transgenic mouse model of AD (e.g., 5xFAD) and wild-type littermates as controls.[5]
-
Materials:
-
This compound solution (prepared for injection in a vehicle of DMSO and saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
-
Procedure:
-
Anesthetize the mice using isoflurane.
-
Acquire a baseline fluorescence image before probe injection.
-
Administer this compound via intravenous (tail vein) or intraperitoneal injection at a dose of 5-10 mg/kg.[6]
-
Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes).[6]
-
Use appropriate filter sets for the NIR fluorophore (e.g., excitation ~640 nm, emission ~680 nm).
-
Quantify the fluorescence intensity in the region of interest (e.g., the head for brain imaging).
-
Compare the fluorescence signal between the AD model and wild-type mice.
-
3. Ex Vivo Biodistribution Analysis
-
Objective: To confirm the localization of the fluorescent signal in specific organs.
-
Procedure:
-
Following the final in vivo imaging time point, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect major organs (brain, liver, kidneys, spleen, heart, lungs).[6]
-
Image the dissected organs using the in vivo imaging system to determine the biodistribution of the probe.
-
The tissue samples can be further processed for histological analysis to correlate the fluorescence signal with cellular structures.
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo imaging study using this compound.
Caption: A typical experimental workflow for in vivo imaging.
References
- 1. Discovery of Butyrylcholinesterase-Activated Near-Infrared Fluorogenic Probe for Live-Cell and In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole body and tissue imaging of the butyrylcholinesterase knockout mouse injected with near infrared dye labeled butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal evaluation of a novel BChE PET tracer as an early in vivo biomarker in the brain of a mouse model for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: BuChE-IN-13
Note: Publicly available information on a specific molecule designated "BuChE-IN-13" is not available. The following application notes and protocols are presented as a representative example for a novel, potent, and selective butyrylcholinesterase (BuChE) inhibitor intended for research purposes in drug discovery. The data and experimental details are synthesized from established methodologies and published findings for similar BuChE inhibitors.
Introduction to Butyrylcholinesterase (BuChE) as a Drug Target
Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), terminates the action of the neurotransmitter acetylcholine (B1216132).[1] While AChE is the primary enzyme responsible for acetylcholine hydrolysis in the healthy brain, BuChE levels and activity are observed to increase in the brains of patients with advanced Alzheimer's disease (AD), compensating for a decline in AChE activity.[2][3] This makes selective BuChE inhibition a promising therapeutic strategy for managing the cognitive symptoms of late-stage AD.[2][4] Inhibiting BuChE can help restore cholinergic neurotransmission, which is crucial for learning and memory.[1] Furthermore, BuChE has been implicated in the maturation of amyloid-beta plaques, a hallmark of AD, suggesting that its inhibition may also have disease-modifying effects.[3]
This compound is presented here as a selective inhibitor of BuChE, designed for researchers investigating the therapeutic potential of targeting the cholinergic system in neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency and selectivity of a representative selective BuChE inhibitor, hereafter referred to as this compound.
| Parameter | Value | Description |
| IC₅₀ (human BuChE) | 31 nM[2] | The half-maximal inhibitory concentration against human butyrylcholinesterase. |
| IC₅₀ (human AChE) | 2.05 µM[2] | The half-maximal inhibitory concentration against human acetylcholinesterase. |
| Selectivity Index | ~66[2] | The ratio of IC₅₀ (AChE) / IC₅₀ (BuChE), indicating selectivity for BuChE over AChE. |
| Inhibition Type | Mixed-type[5] | Indicates that the inhibitor can bind to both the active site and an allosteric site of the enzyme. |
| Cytotoxicity (HepG2) | > 50 µM | Concentration at which 50% of liver cancer cells (HepG2) are killed, suggesting low toxicity. |
Experimental Protocols
In Vitro BuChE Inhibition Assay (Ellman's Method)
This protocol describes the determination of BuChE inhibitory activity using a colorimetric method developed by Ellman.[6][7]
Materials:
-
Human recombinant BuChE
-
Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
This compound (or other test inhibitor)
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of BTCI (14 mM) in phosphate buffer.
-
Prepare a working solution of BuChE (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL of phosphate buffer, 25 µL of buffer (instead of inhibitor), and 25 µL of buffer (instead of enzyme).
-
Control (No Inhibitor): 150 µL of phosphate buffer, 25 µL of buffer (or solvent for inhibitor), and 25 µL of BuChE solution.
-
Inhibitor Wells: 150 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of BuChE solution.
-
-
Incubation with Inhibitor:
-
Mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 25 µL of 10 mM DTNB to all wells.
-
Initiate the enzymatic reaction by adding 25 µL of 14 mM BTCI to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of a compound on a cell line, such as SH-SY5Y (human neuroblastoma) or HepG2 (human liver cancer).[8]
Materials:
-
SH-SY5Y or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value (the concentration that causes 50% cell death).
-
In Vivo Efficacy Study (High-Level Protocol)
This protocol provides an overview of an experiment to evaluate the cognitive-enhancing effects of a BuChE inhibitor in a scopolamine-induced amnesia mouse model, a common model for screening pro-cognitive drugs.[3]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization and Habituation:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Habituate the animals to the behavioral testing apparatus (e.g., Morris water maze or passive avoidance box) for 2-3 days before the experiment.
-
-
Drug Administration:
-
Divide the mice into groups: Vehicle control, Scopolamine (B1681570) only, Scopolamine + this compound (at different doses), and Scopolamine + Donepezil (positive control).
-
Administer this compound or Donepezil (e.g., via oral gavage or intraperitoneal injection) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the behavioral test to induce cognitive deficits. The vehicle control group receives saline injections.
-
-
Behavioral Testing (e.g., Passive Avoidance Test):
-
Training Trial: Place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, a mild foot shock is delivered.
-
Test Trial (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An effective compound will significantly increase the step-through latency in scopolamine-treated mice.
-
Visualizations
Cholinergic Signaling Pathway
The diagram below illustrates the role of BuChE in the cholinergic synapse and the mechanism of action of a BuChE inhibitor.
References
- 1. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 3. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
BuChE-IN-13 solubility issues and solutions
Troubleshooting Guide
Q1: My BuChE-IN-13 precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the Final Concentration: The compound may have surpassed its aqueous solubility limit. Attempt to lower the final concentration in your experimental setup.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration might be necessary to maintain solubility. Many robust cell lines can tolerate up to 0.5% DMSO. However, it is crucial to always include a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.[1]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. Experimenting with different pH values may help you find an optimal range for this compound's solubility.[1]
-
Use a Co-solvent System: Consider using a co-solvent system or a formulation with excipients to enhance solubility.[1]
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: I am observing unexpected or inconsistent results in my cell-based assay. Could this be related to this compound solubility?
A2: Yes, poor solubility can lead to inconsistent results. If the compound precipitates, the actual concentration in your experiment will be lower and more variable than intended. Here's how to investigate:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the solubility limit of this compound in your specific experimental buffer (see the protocol below).
-
Vehicle Controls: Ensure you are using appropriate vehicle controls (e.g., buffer with the same percentage of DMSO) to rule out solvent effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For hydrophobic small molecules like many enzyme inhibitors, 100% Dimethyl Sulfoxide (DMSO) is the most common primary solvent for creating high-concentration stock solutions.[1] If DMSO is not suitable for your experiment, other organic solvents such as ethanol (B145695) or DMF could be tested with a small amount of the compound first.
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary significantly between different cell lines.[1] The following are general guidelines:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[1]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[1]
It is imperative to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is essential to maintain the stability and integrity of your inhibitor. For small molecule inhibitors, the following storage conditions are generally recommended:
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified on the product datasheet.[1]
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: What is Butyrylcholinesterase (BuChE) and why is it a target in Alzheimer's disease research?
A4: Butyrylcholinesterase (BChE) is a nonspecific cholinesterase enzyme that hydrolyzes various choline-based esters.[3] While acetylcholinesterase (AChE) is the primary enzyme for hydrolyzing the neurotransmitter acetylcholine (B1216132), BChE also plays a role in cholinergic neurotransmission.[4] In the brains of individuals with Alzheimer's disease, AChE levels tend to decrease, while BuChE levels may increase or remain unchanged, suggesting that BuChE becomes more involved in acetylcholine metabolism as the disease progresses.[5] Therefore, inhibiting BuChE is a therapeutic strategy to increase acetylcholine levels, which may help alleviate some of the cognitive symptoms of Alzheimer's disease.[5][6]
Data Presentation
Table 1: Recommended DMSO Concentrations for Cell-Based Assays
| DMSO Concentration | General Recommendation | Cell Line Considerations |
| < 0.1% | Generally safe | Recommended for sensitive and primary cells[1] |
| 0.1% - 0.5% | Widely used | Tolerated by many robust cell lines[1] |
| > 0.5% - 1% | Potential for cytotoxicity | May induce off-target effects; vehicle control is critical[1] |
Table 2: General Storage Guidelines for Small Molecule Inhibitors
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years[1] | Check product datasheet for specific recommendations. | |
| In Solvent | -80°C | Up to 6 months[2] | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of a Small Molecule Inhibitor
This protocol provides a general method to assess the kinetic solubility of a compound like this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO percentage.[1]
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity of the solutions using a nephelometer. The concentration at which the compound precipitates is identified by a significant increase in light scattering.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BuChE-IN-10 | ChE | | Invivochem [invivochem.com]
- 3. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 4. mmsl.cz [mmsl.cz]
- 5. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BuChE-IN-13 Concentration
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with BuChE-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (also known as compound 3) is an inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132).[1] By inhibiting BuChE, the compound increases acetylcholine levels, a key therapeutic strategy in neurodegenerative diseases like Alzheimer's disease.[2][3] In the progression of Alzheimer's, acetylcholinesterase (AChE) levels tend to decrease while BuChE activity increases, making BuChE a critical therapeutic target.[4]
Q2: How should I store and reconstitute this compound? this compound should be stored at -20°C.[1] For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO. It is recommended to create single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.
Q3: How do I determine the optimal concentration of this compound for my experiment? The optimal concentration depends on your specific cell type or experimental model. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of BuChE activity) and to assess cytotoxicity across a range of concentrations. Start with a broad range (e.g., from low nanomolar to high micromolar) to identify the effective, non-toxic window for your system.
Q4: What are the potential off-target effects of this compound? While designed to be a selective BuChE inhibitor, cross-reactivity with acetylcholinesterase (AChE) is possible. It is essential to determine the IC50 for both BuChE and AChE to calculate the selectivity index.[5] Additionally, since BuChE inhibitors increase acetylcholine levels, they can indirectly stimulate muscarinic and nicotinic receptors, potentially activating downstream signaling pathways like the PI3K/Akt pathway.[5]
Q5: How can I assess the cytotoxicity of this compound? Cytotoxicity should be evaluated in parallel with your primary experiments. Standard cell viability assays, such as the MTT, XTT, or LDH release assays, can determine the concentration at which this compound may be toxic to your cells.[5] This helps to ensure that the observed effects are due to specific enzyme inhibition and not a general cytotoxic response.
Troubleshooting Guide
Q1: My IC50 value for this compound is inconsistent between experiments. What could be the cause? Inconsistent IC50 values are a common issue and can arise from several factors:
-
Reagent Stability: Ensure that your stock solution of this compound has not degraded. Use fresh aliquots for each experiment. Substrates (like butyrylthiocholine) and chromogens (like DTNB) can also degrade over time.
-
Experimental Conditions: Minor variations in temperature, pH, or incubation times can significantly impact enzyme kinetics and inhibitor binding. Standardize these parameters across all experiments.
-
Enzyme Activity: The specific activity of the BuChE enzyme can vary between lots or with storage conditions. Always run a positive control with a known inhibitor to check for consistency.
-
Pipetting Errors: Inaccurate pipetting, especially at low volumes, can introduce significant errors. Calibrate your pipettes regularly.
Q2: My positive control (a known BuChE inhibitor) is showing weak or no inhibition. What should I do? This suggests a fundamental problem with the assay setup:
-
Inactive Enzyme: The BuChE enzyme may have lost activity due to improper storage or handling.
-
Degraded Control: The positive control inhibitor may have degraded.
-
Incorrect Reagent Concentration: Verify the concentrations of all reagents, including the enzyme, substrate, and DTNB.
-
Sub-optimal Assay Conditions: Ensure the buffer pH is optimal for BuChE activity (typically pH 7.4-8.0) and the temperature is consistent (e.g., 25°C or 37°C).
Q3: I'm observing high background noise in my BuChE activity assay. High background can be caused by:
-
Spontaneous Substrate Hydrolysis: Prepare the substrate solution fresh before each experiment and keep it on ice.
-
Reagent Contamination: Contamination of reagents with thiols can react with DTNB, causing a false-positive signal. Use fresh, high-quality reagents.
Quantitative Data
The following tables provide representative data for a selective BuChE inhibitor like this compound. Note: These values are illustrative and should be determined experimentally for your specific model.
Table 1: Representative Inhibitory Activity & Selectivity
| Parameter | Value | Enzyme Source |
| BuChE IC50 | 0.51 µM | Human (hBuChE) |
| AChE IC50 | > 10 µM | Human (hAChE) |
| Selectivity Index (AChE IC50 / BuChE IC50) | > 20 |
This table is based on data for similar selective inhibitors like BuChE-IN-6.[6][7]
Table 2: Suggested Concentration Ranges for Initial Experiments
| Experiment | Cell Type / Model | Starting Concentration Range |
| In Vitro Enzyme Assay | Purified hBuChE | 1 nM - 100 µM |
| Cell Viability (MTT Assay) | SH-SY5Y, PC12, or other neuronal cells | 10 nM - 200 µM |
| Neuroprotection Assay | Neuronal cells (e.g., Aβ-challenged) | 0.1 µM - 10 µM |
| Western Blot Analysis | Neuronal cells | 1 µM - 20 µM |
Experimental Protocols
Protocol 1: In Vitro BuChE Activity Assay (Ellman's Method)
This protocol assesses the direct inhibitory effect of this compound on BuChE activity.[5][8]
Materials:
-
Butyrylcholinesterase (human or equine)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB and a 10 mM stock solution of BTCI in phosphate buffer.
-
Perform serial dilutions of this compound in phosphate buffer to create a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of your this compound dilution (or buffer for the 100% activity control).
-
Add 20 µL of the BuChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of BTCI and 10 µL of DTNB to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
This protocol determines the concentration at which this compound becomes toxic to cells.[5]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate and reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Crystal Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Gently shake the plate and measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control cells.
Visualizations: Workflows and Signaling Pathways
References
- 1. biorbyt.com [biorbyt.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BuChE-IN-6 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BuChE-IN-13 Assay Variability
Welcome to the technical support center for BuChE-IN-13 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes choline-based esters.[1] By inhibiting BuChE, this compound increases the levels of certain neurotransmitters, which is a therapeutic strategy being investigated for neurodegenerative diseases such as Alzheimer's disease.[2][3]
Q2: What is the principle of the colorimetric (Ellman's) assay for measuring BuChE activity?
The most common method for measuring BuChE activity is the Ellman's method.[4] This assay uses a substrate, typically butyrylthiocholine (B1199683) iodide, which is hydrolyzed by BuChE to produce thiocholine.[5][6] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 405-412 nm.[6][7] The rate of color change is directly proportional to the BuChE activity.
Q3: My negative control (enzyme and substrate, no inhibitor) shows low or no activity. What are the possible causes?
Low or no activity in the negative control can be due to several factors:
-
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. It is crucial to keep enzyme stocks cold and use them fresh.
-
Incorrect Buffer Conditions: The pH, ionic strength, or temperature of the assay buffer may not be optimal for the enzyme. Most enzyme assays are best performed at room temperature (20-25°C).
-
Substrate Degradation: The substrate, butyrylthiocholine iodide, can degrade over time. Ensure it is stored correctly, protected from light and moisture.
-
Presence of Contaminants: The sample or buffer may contain contaminants that inhibit enzyme activity.
Q4: I am observing high variability between my replicate wells. What could be the reason?
High variability between replicates is a common issue and can stem from:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Using a master mix for the reaction components can help minimize this.
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.
-
Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the reactants and alter the reaction rate. Using a temperature-controlled plate reader or filling the outer wells with a blank solution can mitigate this.
-
Temperature Gradients: Uneven temperature across the microplate can cause differences in enzyme activity.
Q5: How can I determine if my test compound (this compound) is insoluble in the assay buffer?
Poor solubility of the inhibitor is a frequent cause of inconsistent results.
-
Visual Inspection: Look for precipitate or cloudiness in your stock solution or in the assay wells after adding the inhibitor.
-
Dilution Series: If the inhibitory effect does not decrease proportionally with dilution, it may indicate solubility issues at higher concentrations.
-
Solvent Choice: this compound may require a small amount of an organic solvent like DMSO or ethanol (B145695) for complete dissolution. However, be mindful that high concentrations of organic solvents can inhibit the enzyme. It is important to run a solvent control to account for any effects of the solvent on enzyme activity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: Higher than Expected IC50 Value (Lower Potency)
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Ensure the stock solution was prepared correctly. |
| Enzyme Concentration Too High | An excessively high enzyme concentration can lead to a rapid substrate depletion, making it difficult to accurately measure inhibition. Reduce the enzyme concentration to a level that provides a steady, measurable rate in the absence of the inhibitor. |
| Substrate Concentration Too High | If this compound is a competitive inhibitor, a high substrate concentration will compete with the inhibitor for binding to the active site, leading to an apparent decrease in potency. Determine the Km of the substrate and use a concentration at or below the Km value. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution as recommended by the supplier. Avoid repeated freeze-thaw cycles. |
| Short Pre-incubation Time | Some inhibitors require a pre-incubation period with the enzyme to exert their full effect. Incubate the enzyme and this compound together for a set period (e.g., 10-15 minutes) before adding the substrate. |
Issue 2: Lower than Expected IC50 Value (Higher Potency)
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Double-check the concentration of your stock solution and the dilution series calculations. |
| Enzyme Concentration Too Low | If the enzyme concentration is too low, the reaction rate may be very slow, making it susceptible to minor inhibitory effects, which can be misinterpreted as high potency. |
| Presence of Contaminating Inhibitors | The sample buffer or other reagents may contain contaminating substances that inhibit BuChE. Perform a "spike and recovery" experiment by adding a known amount of active enzyme to your sample buffer and a control buffer. A lower activity in the sample buffer indicates the presence of an inhibitor. |
| Non-specific Inhibition | At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms. Visually inspect the wells for any signs of precipitation. |
Issue 3: Inconsistent or Non-reproducible Results
| Possible Cause | Recommended Solution |
| Reagent Instability | Prepare fresh reagents, including the buffer, enzyme, substrate, and DTNB solutions, for each experiment. |
| Fluctuations in Temperature or pH | Ensure that the assay is performed at a consistent temperature and that the buffer pH is stable throughout the experiment. |
| Instrument Malfunction | Verify that the microplate reader or spectrophotometer is functioning correctly and is set to the correct wavelength. |
| Variability in Sample Preparation | Standardize the sample preparation procedure to ensure consistency between experiments. |
Experimental Protocols
Key Experimental Protocol: Determination of this compound IC50 Value
This protocol is a representative example based on the Ellman's method and should be optimized for your specific laboratory conditions.
Materials:
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma
-
This compound
-
Butyrylthiocholine Iodide (BTC)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of BTC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
DTNB solution
-
This compound solution at various concentrations (serial dilutions) or solvent control.
-
BuChE solution
-
-
Include controls:
-
Negative Control: All reagents except the inhibitor.
-
Blank: All reagents except the enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the BTC solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BuChE-IN-7 | C25H34N2O2 | CID 165430608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
BuChE-IN-13 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BuChE-IN-13, a selective butyrylcholinesterase (BuChE) inhibitor. While this compound shows a promising selectivity index, understanding and mitigating potential off-target interactions is crucial for its development as a therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known characteristics?
This compound is a benzimidazole (B57391) derivative identified as a selective inhibitor of butyrylcholinesterase (BuChE). It exhibits a dual binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Molecular docking studies have indicated that the tertiary amine ring of this compound interacts with His438 and Trp82 residues in the CAS, while the benzimidazole moiety interacts with Asp70 and Tyr332 in the PAS. It has a reported BuChE selectivity index of 6.7 over acetylcholinesterase (AChE) and has demonstrated potential neuroprotective effects in vitro.
Q2: What are the potential off-target effects of this compound?
Direct experimental data on the off-target profile of this compound is limited. However, as a benzimidazole derivative, it may share off-target effects with other compounds in this class. Potential off-target concerns for benzimidazole derivatives include interactions with other enzymes, receptors, and ion channels. Some benzimidazole compounds have been associated with hematological and hepatic adverse events[1]. Therefore, a thorough off-target profiling is essential.
Q3: How can I assess the selectivity of my this compound compound or its analogs?
Assessing the selectivity of your compound is a critical step. This typically involves comparing its inhibitory activity against BuChE with its activity against other related and unrelated enzymes. The primary off-target of concern for a BuChE inhibitor is acetylcholinesterase (AChE) due to its high structural similarity.
A common method is to determine the half-maximal inhibitory concentration (IC50) for both BuChE and AChE. The ratio of these IC50 values provides the selectivity index.
| Enzyme | IC50 (nM) | Selectivity Index (AChE IC50 / BuChE IC50) |
| Butyrylcholinesterase (BuChE) | [Insert experimental value] | - |
| Acetylcholinesterase (AChE) | [Insert experimental value] | [Calculate value] |
Q4: What are the general strategies to reduce off-target effects of a small molecule inhibitor like this compound?
Mitigating off-target effects often involves medicinal chemistry efforts to improve the compound's selectivity. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target potency and off-target activity.
-
Structure-Based Drug Design: Utilize the known crystal structure of BuChE and homology models of potential off-target proteins to design modifications that enhance interactions with the target while reducing binding to off-targets.
-
Introduction of Selectivity-Enhancing Moieties: Modify the scaffold to exploit differences in the amino acid residues between the active sites of BuChE and AChE or other off-targets.
Troubleshooting Guides
Problem 1: My this compound analog shows significant inhibition of Acetylcholinesterase (AChE).
This indicates a lack of selectivity, which is a common challenge for cholinesterase inhibitors.
Workflow for Improving Selectivity:
Caption: Workflow for improving the selectivity of BuChE inhibitors.
Suggested Solutions:
-
Exploit Active Site Differences: The active site gorge of BuChE is larger than that of AChE. Consider introducing bulkier substituents on the benzimidazole ring or the tertiary amine side chain of this compound. These bulkier groups may create steric hindrance in the narrower AChE active site, thus reducing affinity.
-
Target Non-conserved Residues: Analyze the amino acid differences between the BuChE and AChE active sites. Design modifications to this compound that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues unique to the BuChE active site.
-
Synthesize and Screen a Focused Library: Based on your structural analysis, synthesize a small library of analogs with modifications at different positions and screen them for both BuChE and AChE inhibition to identify candidates with improved selectivity.
Problem 2: I have observed unexpected cellular toxicity or phenotypic effects in my experiments with this compound.
This could be due to off-target interactions with other cellular proteins.
Workflow for Identifying Potential Off-Targets:
Caption: Workflow for identifying and mitigating off-target effects.
Suggested Solutions:
-
In Silico Profiling: Use computational tools and databases (e.g., ChEMBL, BindingDB) to predict potential off-targets of this compound based on its chemical structure.
-
Broad Panel Screening: Submit your compound to a commercial off-target profiling service. These services screen compounds against a wide range of kinases, GPCRs, ion channels, and other enzymes to identify potential interactions[2][3][4].
-
Cellular Thermal Shift Assay (CETSA): This technique can identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Affinity Chromatography: Immobilize a derivative of this compound on a solid support and use it to pull down interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.
Experimental Protocols
Protocol 1: Determination of IC50 for BuChE and AChE (Ellman's Assay)
This protocol describes a colorimetric method to determine the inhibitory potency of a compound against BuChE and AChE.
Materials:
-
Purified human BuChE and AChE
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Substrate: Butyrylthiocholine iodide (for BuChE) or Acetylthiocholine iodide (for AChE)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test Compound (this compound or analog) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of substrates and DTNB in the assay buffer.
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of the test compound at various concentrations (final DMSO concentration should be <1%).
-
Add 25 µL of the enzyme solution (BuChE or AChE).
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution and 125 µL of the DTNB solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
| Reagent | Stock Concentration | Volume per well | Final Concentration |
| Assay Buffer | 0.1 M, pH 7.4 | 25 µL | - |
| Test Compound | Varies | 25 µL | Varies |
| Enzyme (BuChE or AChE) | Varies | 25 µL | Varies |
| Substrate | 10 mM | 25 µL | 1 mM |
| DTNB | 3 mM | 125 µL | 1.5 mM |
| Total Volume | 225 µL |
Protocol 2: General Workflow for Off-Target Profiling
This outlines a general approach to identifying potential off-target liabilities.
Signaling Pathway of Cholinergic Neurotransmission:
The primary target of this compound is within the cholinergic system. Understanding this pathway is crucial for interpreting on- and off-target effects.
Caption: Simplified diagram of a cholinergic synapse and the site of action for this compound.
This technical support guide provides a starting point for addressing potential off-target effects of this compound. A systematic and thorough evaluation of selectivity and potential off-target interactions is essential for the successful development of this compound as a therapeutic agent.
References
- 1. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
Technical Support Center: BuChE-IN-13 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BuChE-IN-13. The following information is designed to assist in the optimization of dose-response curve experiments for this novel butyrylcholinesterase (BuChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting BuChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy being explored for conditions like Alzheimer's disease.[3][4] The precise binding mode of this compound within the active site of BuChE, whether it targets the catalytic triad, peripheral anionic site, or both, can be further elucidated through molecular docking studies.[5][6]
Q2: What is a typical IC50 value for a potent BuChE inhibitor?
A2: The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For potent BuChE inhibitors, IC50 values can range from the nanomolar (nM) to the low micromolar (µM) range.[3][7] For example, some reported inhibitors show IC50 values as low as 40 nM.[3] The specific IC50 for this compound should be determined experimentally by generating a dose-response curve.
Q3: Which experimental method is recommended for determining the dose-response curve of this compound?
A3: The most common and widely accepted method for determining the inhibitory activity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.[7][8] This assay is reliable, reproducible, and can be adapted for a high-throughput 96-well plate format.[9]
Q4: How should I prepare my reagents for the Ellman assay?
A4: Proper reagent preparation is critical for accurate results. You will need to prepare a buffer solution (typically phosphate (B84403) buffer, pH 8.0), a solution of the substrate (butyrylthiocholine iodide), the chromogen (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and a solution of the BuChE enzyme. The inhibitor, this compound, should be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations to be tested.
Dose-Response Data for this compound (Hypothetical Data)
The following table summarizes hypothetical dose-response data for this compound, which can be used as a reference for expected results.
| This compound Concentration (nM) | % Inhibition |
| 1 | 8.5 |
| 10 | 25.3 |
| 50 | 48.9 |
| 100 | 65.7 |
| 250 | 82.1 |
| 500 | 91.4 |
| 1000 | 95.2 |
IC50 (Half-Maximal Inhibitory Concentration): 52 nM (Calculated from the curve fit)
Experimental Protocol: Generating a Dose-Response Curve for this compound
This protocol is based on the widely used Ellman's method and is adapted for a 96-well plate format.[8][9]
Materials:
-
This compound
-
Butyrylcholinesterase (BuChE) enzyme
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Solutions:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in buffer.
-
BTCI Solution: Prepare a 10 mM stock solution of BTCI in deionized water.
-
Enzyme Solution: Prepare a stock solution of BuChE in buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the this compound stock solution in the buffer to obtain a range of concentrations for testing (e.g., from 1 nM to 10 µM).
-
-
Assay Setup in a 96-Well Plate:
-
Add 140 µL of buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of the appropriate this compound dilution to the test wells. For control wells (100% activity), add 20 µL of buffer instead of the inhibitor. For the blank, add buffer in place of the enzyme.
-
Add 20 µL of the BuChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction and Measure Absorbance:
-
Add 20 µL of the BTCI substrate solution to all wells to start the reaction.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.[10][11][12]
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all solutions thoroughly before use.
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Use a temperature-controlled incubator and a multi-channel pipette to add reagents to multiple wells simultaneously to ensure consistent timing.
Issue 2: The dose-response curve is flat or does not reach 100% inhibition.
-
Possible Cause: The concentration range of this compound is too low or too high.
-
Solution: Expand the range of inhibitor concentrations tested. Perform a wider range of serial dilutions, for example, from picomolar to high micromolar concentrations.
-
Possible Cause: this compound may be a weak inhibitor or its solubility may be limited at higher concentrations.
-
Solution: Verify the solubility of this compound in the assay buffer. If solubility is an issue, consider using a different co-solvent, but be mindful of the solvent's potential to inhibit the enzyme.
Issue 3: The reaction rate in the control wells is too fast or too slow.
-
Possible Cause: The concentration of the enzyme or substrate is not optimal.
-
Solution: Optimize the concentrations of both the BuChE enzyme and the BTCI substrate. The reaction rate should be linear for the duration of the measurement. A lower enzyme concentration or substrate concentration may be necessary.
Issue 4: The absorbance values are drifting in the blank wells.
-
Possible Cause: Spontaneous hydrolysis of the substrate or a reaction between DTNB and components of the buffer or inhibitor solution.
-
Solution: Run a control with substrate and DTNB in buffer without the enzyme to check for non-enzymatic hydrolysis. If the inhibitor solution causes a color change, subtract the absorbance of a blank containing the inhibitor, buffer, and DTNB (but no enzyme).
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Mechanism of action of this compound in a cholinergic synapse.
References
- 1. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. mmsl.cz [mmsl.cz]
- 3. Discovery of new, highly potent and selective inhibitors of BuChE - design, synthesis, in vitro and in vivo evaluation and crystallography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
A Comparative Analysis of Novel Butyrylcholinesterase Inhibitor "Compound 8e" and Other Key BuChE Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of a novel selective butyrylcholinesterase (BuChE) inhibitor, "Compound 8e," in comparison to established inhibitors such as Rivastigmine and Tacrine.
This guide provides an objective comparison of the novel and selective butyrylcholinesterase (BuChE) inhibitor, designated "Compound 8e," against other well-characterized BuChE inhibitors. The aim is to furnish researchers and drug development professionals with the necessary data to evaluate its potential as a therapeutic agent, particularly in the context of Alzheimer's disease. In the advanced stages of Alzheimer's, while acetylcholinesterase (AChE) levels decrease, BuChE activity significantly increases, making it a crucial therapeutic target.[1]
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of "Compound 8e," Rivastigmine, and Tacrine against both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (AChE) / IC50 (BuChE), indicates the preference of the inhibitor for BuChE over AChE.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) | Source |
| Compound 8e | eqBuChE | 0.049 | >204 | [2] |
| huBuChE | 0.066 | >151 | [2] | |
| eeAChE | >10 | [2] | ||
| Rivastigmine | huBuChE | 0.037 | 0.11 | |
| huAChE | 4.15 | |||
| Tacrine | huBuChE | 0.0256 | 1.21 | [3][4] |
| huAChE | 0.031 | [3][4] | ||
| Compound 16 | huBuChE | 0.443 | >22.6 | [5] |
| huAChE | >10 | [5] |
eqBuChE: equine BuChE, huBuChE: human BuChE, eeAChE: Electrophorus electricus AChE, huAChE: human AChE.
Mechanism of Action: Cholinergic Signaling and BuChE Inhibition
In a healthy cholinergic synapse, acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh to terminate the signal. Butyrylcholinesterase (BuChE) also contributes to ACh hydrolysis, and its role becomes more prominent in pathological conditions like Alzheimer's disease where AChE levels are diminished.[1] BuChE inhibitors block the action of BuChE, leading to increased levels and prolonged availability of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Experimental Protocols
The determination of BuChE and AChE inhibitory activity for the compounds listed in the comparison table is typically performed using the Ellman's assay.[6]
General Principle of the Ellman's Assay
This colorimetric method measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of this reaction.
Experimental Workflow for Determining IC50 Values
The following diagram outlines the general workflow for assessing the inhibitory activity of a compound against BuChE or AChE using the Ellman's assay.
Detailed Protocol for "Compound 8e" (Adapted from similar studies)
The inhibitory activity of "Compound 8e" was determined using a modified Ellman's method.[7]
-
Reagents and Solutions:
-
Phosphate buffer (0.1 M, pH 8.0)
-
BuChE solution (from equine or human serum)
-
Butyrylthiocholine iodide (BTCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
"Compound 8e" stock solution (dissolved in DMSO) and serial dilutions.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add phosphate buffer.
-
Add the test compound ("Compound 8e") at various concentrations. Control wells receive only the solvent (DMSO).
-
Add the BuChE enzyme solution to each well.
-
The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding a mixture of the BTCI substrate and DTNB.
-
The absorbance is measured immediately at 412 nm and then at regular intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The novel inhibitor, "Compound 8e," demonstrates high potency and selectivity for butyrylcholinesterase. Its sub-micromolar IC50 value and significant selectivity index suggest it as a promising candidate for further investigation as a therapeutic agent for Alzheimer's disease, particularly in later stages where BuChE plays a more prominent role in acetylcholine hydrolysis. In comparison to the established dual inhibitor Rivastigmine and the non-selective inhibitor Tacrine, "Compound 8e" offers a more targeted approach to BuChE inhibition. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrine hydrochloride | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cholinesterase Inhibition: A Comparative Selectivity Profile of a Potent Butyrylcholinesterase Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of cholinesterase inhibitors is paramount in the pursuit of targeted therapeutics for neurodegenerative diseases. This guide provides a detailed comparison of a highly selective butyrylcholinesterase (BuChE) inhibitor, designated here as Compound 16, against acetylcholinesterase (AChE) and other notable cholinesterase inhibitors.
The inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the symptomatic treatment of Alzheimer's disease. While acetylcholinesterase (AChE) has been the traditional target, growing evidence suggests that butyrylcholinesterase (BuChE) also plays a significant role in the progression of the disease, particularly in later stages.[1] Consequently, the development of inhibitors with high selectivity for BuChE is an area of intense research.
This guide focuses on the selectivity profile of Compound 16, a potent and highly selective inhibitor of human butyrylcholinesterase (huBuChE).[2] Its performance is contrasted with that of other well-established cholinesterase inhibitors, including the AChE-selective inhibitor Donepezil (B133215), and dual inhibitors Tacrine and Rivastigmine.
Comparative Inhibitory Activity
The inhibitory potency of these compounds against human acetylcholinesterase (huAChE) and human butyrylcholinesterase (huBuChE) is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BuChE. A higher SI value for a BuChE inhibitor indicates greater selectivity for BuChE over AChE.
| Compound | IC50 (huAChE) [nM] | IC50 (huBuChE) [nM] | Selectivity Index (AChE/BuChE) | Reference |
| Compound 16 | >10,000 | 443 | >22.6 | [2] |
| Donepezil | 6.7 | 5,910 | 0.001 | [2][3] |
| Tacrine | 31 | 25.6 | 1.21 | [4] |
| Rivastigmine | 4.3 | 0.495 | 8.69 | [2][3] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
As the data illustrates, Compound 16 demonstrates a pronounced selectivity for BuChE, with an IC50 value in the sub-micromolar range and no significant inhibition of AChE at concentrations up to 10 µM.[2] In contrast, Donepezil is highly selective for AChE.[3] Tacrine acts as a dual inhibitor with similar potency against both enzymes, while Rivastigmine shows a preference for BuChE, albeit with less selectivity than Compound 16.[2][3][4]
Experimental Protocols
The determination of cholinesterase inhibitory activity is typically performed using the spectrophotometric method developed by Ellman.[5][6] This assay is a reliable and widely adopted method for screening potential inhibitors.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: The Ellman's method is a colorimetric assay that measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[5][6][7] The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance per unit of time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of a cholinesterase inhibitor.
Caption: Workflow for determining cholinesterase inhibitor selectivity.
Signaling Pathway Context
The therapeutic rationale for using cholinesterase inhibitors lies in their ability to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic synapse and the site of BuChE inhibition.
By selectively inhibiting BuChE, compounds like Compound 16 offer a targeted approach to modulating cholinergic activity, which may be particularly beneficial in the later stages of Alzheimer's disease where BuChE levels are elevated. Further research into the development and characterization of selective BuChE inhibitors is crucial for advancing our therapeutic arsenal (B13267) against neurodegenerative disorders.
References
- 1. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of a Butyrylcholinesterase Inhibitor: A Case Study on CL-13
This guide provides a detailed comparison of the inhibitory activity of the butyrylcholinesterase (BuChE) inhibitor, CL-13, against its primary target, BuChE, and the closely related enzyme, acetylcholinesterase (AChE). Understanding the cross-reactivity profile of BuChE inhibitors is crucial for the development of selective therapeutic agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease. In the later stages of Alzheimer's, BuChE levels increase and play a more significant role in acetylcholine (B1216132) hydrolysis, making selective BuChE inhibition a promising therapeutic strategy.[1][2]
Inhibitor Profile: CL-13
CL-13 is a documented inhibitor of butyrylcholinesterase.[3] The following table summarizes its inhibitory potency against human BuChE and AChE, providing a clear view of its selectivity.
| Enzyme | Inhibitor | IC50 (μM) | Selectivity Index (SI) |
| Butyrylcholinesterase (BuChE) | CL-13 | 1.15[3] | 1 |
| Acetylcholinesterase (AChE) | CL-13 | 10.58* | 9.2[3] |
*Calculated from the reported IC50 for BuChE and the Selectivity Index (SI = IC50(AChE) / IC50(BuChE)).
Experimental Methodology: Determination of Cholinesterase Inhibition
The inhibitory activity of compounds against BuChE and AChE is commonly determined using the Ellman's method, a rapid, simple, and cost-effective colorimetric assay.[4]
Principle:
The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine (B1204863) from a substrate (butyrylthiocholine for BuChE or acetylthiocholine (B1193921) for AChE). The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of the reaction.
Materials and Reagents:
-
Butyrylcholinesterase (BuChE) from human serum or recombinant source
-
Acetylcholinesterase (AChE) from human erythrocytes or recombinant source
-
CL-13 (or test inhibitor)
-
Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the inhibitor is typically dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
Inhibitor solution at different concentrations (or buffer for the control)
-
BuChE or AChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the respective substrate (BTCI for BuChE or ATCI for AChE) to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Selectivity
To better illustrate the experimental process and the resulting selectivity profile, the following diagrams are provided.
Caption: Workflow of the cholinesterase inhibition assay.
Caption: Inhibition selectivity of CL-13.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cholinesterase Inhibitor Specificity: A Comparative Guide to Butyrylcholinesterase (BuChE) Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced specificity of cholinesterase inhibitors is paramount. While acetylcholinesterase (AChE) has traditionally been the primary target for therapeutic intervention in neurodegenerative diseases like Alzheimer's, the role of butyrylcholinesterase (BuChE) is gaining significant attention, particularly in the context of disease progression. This guide provides a comparative analysis of a selection of BuChE inhibitors, offering a clear overview of their specificity, the experimental protocols used for their evaluation, and visual representations of the underlying biological and experimental frameworks.
Quantitative Comparison of Inhibitor Potency and Specificity
The efficacy and specificity of cholinesterase inhibitors are primarily determined by their half-maximal inhibitory concentration (IC50) values against both AChE and BuChE. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (AChE) / IC50 (BuChE), provides a quantitative measure of an inhibitor's preference for BuChE. A higher selectivity index signifies greater specificity for BuChE.
The following table summarizes the in vitro inhibitory activities of several known cholinesterase inhibitors. It is important to note that IC50 values can vary based on the enzyme source (e.g., human, equine) and specific experimental conditions.
| Inhibitor | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference |
| Donepezil | 0.0067 | 7.4 | 1104.5 | [1] |
| Rivastigmine | 4.3 | 31 | 7.2 | [1] |
| Galantamine | 0.00039 | 0.00525 | 13.46 | [1] |
| Tacrine | 0.00013 | 0.00003 | 0.23 | [1] |
| G801-0274 | 2.05 | 0.031 | 66.13 | [2] |
| C629-0196 | 1.28 | > 10 | > 7.8 | [2] |
| Compound 26 | > 10 | < 1 | > 10 | [3] |
| Solanidine | > 5 | 0.017 | > 294 | [3] |
Experimental Protocol: Determination of IC50 Values via Ellman's Assay
A widely accepted method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[4] This assay relies on the hydrolysis of a substrate, such as acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE), by the respective enzyme. This hydrolysis produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation, measured by the change in absorbance at 412 nm, is directly proportional to the enzyme's activity.[4]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm[5]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitors and any reference inhibitors in a suitable solvent, such as DMSO.
-
Create a series of working solutions of the inhibitors through serial dilution in phosphate buffer.
-
Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in the phosphate buffer.
-
Prepare a working solution of the enzyme (AChE or BChE) in the phosphate buffer.[4][5]
-
-
Assay Protocol (in a 96-well microplate):
-
To each well, add 25 µL of the inhibitor solution (or buffer for the control wells).
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution and 100 µL of the DTNB solution to each well.[4]
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the rate of the reaction (enzyme activity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the enzyme activity for each inhibitor concentration to the activity of the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from this curve as the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.[4]
-
Visualizing the Experimental and Biological Context
To further elucidate the processes involved in BuChE inhibitor specificity analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the relevant signaling pathway.
In the progression of Alzheimer's disease, AChE activity tends to decrease, while BuChE activity can remain stable or even increase.[6] This shift highlights the potential therapeutic benefit of selective BuChE inhibitors in later stages of the disease to maintain adequate levels of acetylcholine in the synapse and support cholinergic neurotransmission.[6] The continued exploration and characterization of novel, potent, and selective BuChE inhibitors are crucial for the development of next-generation therapies for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 3. The Selectivity of Butyrylcholinesterase Inhibitors Revisited [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reproducibility of Butyrylcholinesterase (BuChE) Inhibition
This guide provides a comparative analysis of experimental results for selective butyrylcholinesterase (BuChE) inhibitors, offering researchers, scientists, and drug development professionals a resource for evaluating the reproducibility and performance of these compounds. While the specific inhibitor "BuChE-IN-13" is not prominently documented in publicly available literature, this guide will focus on well-characterized, selective BuChE inhibitors with published experimental data to serve as a benchmark for comparison.
The inhibition of BuChE is a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's, where BuChE levels are often elevated.[1][2][3] This guide will present quantitative data for selected inhibitors, detail the standard experimental protocols for assessing their activity, and provide visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Comparison of BuChE Inhibitors
The potency of BuChE inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity for BuChE over acetylcholinesterase (AChE) is also a critical parameter. The following table summarizes the in vitro IC50 values for several selective BuChE inhibitors and established cholinesterase inhibitors for comparison.
| Inhibitor | BuChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) | Reference |
| Compound G801-0274 | 0.031 | 2.05 | 66.13 | [4] |
| Compound 8 | < 10 | > 30 (calculated) | > 30 | [1] |
| Compound 18 | < 10 | > 30 (calculated) | > 30 | [1] |
| Compound 16 | 0.443 (human) | - | - | [5] |
| Rivastigmine | 0.495 | 74.2 | 0.007 | [5] |
| Tacrine | 0.014 | 0.107 | 0.13 | [5] |
| Donepezil | 5.91 | 0.096 | 61.56 | [5] |
Note: IC50 values can vary based on the enzyme source (e.g., human, equine) and specific experimental conditions.
Experimental Protocols
The most common method for determining BuChE activity and inhibition is the Ellman method. This spectrophotometric assay is widely used due to its reliability and simplicity.
Ellman's Method for BuChE Inhibition Assay
Principle: This method measures the activity of cholinesterases by quantifying the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically butyrylthiocholine (B1199683) (BTCh). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.
Materials:
-
Butyrylcholinesterase (BuChE) enzyme (e.g., from equine serum or human serum)
-
Butyrylthiocholine iodide (BTCh) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 7.2-8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of BTCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
A solution of the test inhibitor at various concentrations (or solvent for the control).
-
BuChE enzyme solution.
-
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add the BTCh substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software.[6][7][8]
-
Visualizations
Signaling Pathway and Mechanism of Action
Butyrylcholinesterase is primarily involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Its inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is particularly relevant in conditions where acetylcholine levels are depleted, such as in Alzheimer's disease.
Caption: Role of BuChE in the cholinergic synapse and the effect of its inhibition.
Experimental Workflow for BuChE Inhibitor Discovery
The discovery of novel BuChE inhibitors often follows a structured workflow that combines computational and experimental methods to identify and validate promising candidates.
Caption: General experimental workflow for the discovery of BuChE inhibitors.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling BuChE-IN-13
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
I. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with BuChE-IN-13 to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. Should provide a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes, such as during the preparation of solutions or transfers of the compound. | |
| Hand Protection | Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably one that is chemical-resistant, should be worn and fully fastened. |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat during procedures with a high potential for splashes. | |
| Respiratory Protection | N95 or Higher Respirator | Essential when handling the powdered form of this compound to prevent inhalation of fine particles. A fit test is required to ensure a proper seal. |
II. Operational and Handling Plan
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required chemicals, solvents, and laboratory equipment.
-
-
Handling:
-
Put on all PPE in the correct order: lab coat, respirator, face shield, and then two pairs of nitrile gloves.
-
When handling the solid compound, use a chemical fume hood or a powder containment hood to avoid inhalation of dust.
-
For preparing solutions, perform all dilutions and transfers within the fume hood to contain any potential splashes or aerosols.
-
-
Post-Handling and Cleanup:
-
Following the experimental procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste Containing this compound | Collect in a labeled, sealed, and chemical-resistant container. Do not pour down the drain. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
IV. Generalized Signaling Pathway
To understand the biological context of this compound, a generalized diagram of butyrylcholinesterase inhibition is provided below.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling the potent butyrylcholinesterase inhibitor, this compound. This proactive approach to laboratory safety is fundamental to the successful and responsible advancement of scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
